1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide
CAS No.: 1396794-45-8
Cat. No.: VC5070948
Molecular Formula: C15H23N3O3
Molecular Weight: 293.367
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396794-45-8 |
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Molecular Formula | C15H23N3O3 |
Molecular Weight | 293.367 |
IUPAC Name | 1-acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide |
Standard InChI | InChI=1S/C15H23N3O3/c1-10(19)17-6-4-11(5-7-17)15(21)16-12-8-14(20)18(9-12)13-2-3-13/h11-13H,2-9H2,1H3,(H,16,21) |
Standard InChI Key | DCYPSZHJMIMAMY-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCC(CC1)C(=O)NC2CC(=O)N(C2)C3CC3 |
Introduction
1-Acetyl-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of bicyclic compounds, characterized by two interconnected rings. This compound is notable for its potential applications in medicinal chemistry, particularly as an antibacterial agent. The structural complexity of this compound suggests a rich pharmacological profile, making it a subject of interest in drug discovery and development.
Key Characteristics:
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Molecular Formula: C15H23N3O3
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Molecular Weight: 293.367 g/mol
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CAS Number: 1396794-45-8
Synthesis of 1-Acetyl-N-(1-Cyclopropyl-5-Oxopyrrolidin-3-Yl)Piperidine-4-Carboxamide
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include reactions that require precise control over temperature, solvents, and catalysts to optimize yields. These details are often proprietary or detailed in specific patent applications.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, such as cyclopropylamine and oxopyrrolidine derivatives.
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Coupling Reactions: These starting materials undergo coupling reactions to form the piperidine core.
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Acetylation and Carboxamide Formation: The final steps involve acetylation and the formation of the carboxamide group.
Potential Applications:
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Antibacterial Agent: The compound's structural features suggest potential as an antibacterial agent.
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Receptor Agonism: It may also act as a receptor agonist, influencing various physiological processes.
Chemical Reactions and Modifications
This compound can undergo various chemical reactions to modify its structure and enhance its pharmacological properties. These reactions include but are not limited to:
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Hydrolysis: Breaking down the carboxamide group to form simpler derivatives.
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Alkylation: Adding alkyl groups to modify the compound's solubility and bioavailability.
Reaction Conditions:
Reaction Type | Conditions | Outcome |
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Hydrolysis | Water, Acid/Base Catalyst | Formation of simpler derivatives |
Alkylation | Alkyl Halides, Base | Increased lipophilicity |
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the compound's structural integrity. These analyses are crucial for confirming the synthesis and identifying any impurities.
Spectroscopic Data:
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NMR: Used to determine the compound's stereochemistry and confirm the presence of specific functional groups.
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IR: Helps identify the presence of carbonyl and amide groups.
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